molecular formula C10H19N5O B6184353 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide CAS No. 2639405-85-7

2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

Cat. No.: B6184353
CAS No.: 2639405-85-7
M. Wt: 225.3
InChI Key:
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Description

2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a chemical compound with the molecular formula C10H19N5O and a molecular weight of 225.3 g/mol . This compound is characterized by the presence of an azido group and a piperidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 1-(propan-2-yl)piperidin-4-amine with acetic anhydride to form the corresponding acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .

Chemical Reactions Analysis

2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with molecular targets through its azido group. The azido group can undergo bioorthogonal reactions, allowing the compound to be selectively modified or conjugated to other molecules without interfering with biological processes. This makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can be compared with other azido-containing compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its versatility in chemical reactions and its applications in various fields of research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves the reaction of 1-(propan-2-yl)piperidine-4-carboxylic acid with thionyl chloride to form 1-(propan-2-yl)piperidine-4-carbonyl chloride. This intermediate is then reacted with sodium azide to form 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide.", "Starting Materials": [ "1-(propan-2-yl)piperidine-4-carboxylic acid", "thionyl chloride", "sodium azide" ], "Reaction": [ "1. 1-(propan-2-yl)piperidine-4-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 1-(propan-2-yl)piperidine-4-carbonyl chloride.", "2. The resulting intermediate is then reacted with sodium azide in the presence of a solvent such as DMF or DMSO to form 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide.", "3. The final product can be purified using techniques such as column chromatography or recrystallization." ] }

CAS No.

2639405-85-7

Molecular Formula

C10H19N5O

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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